Home > Products > Screening Compounds P120522 > BGC 20-1531 hydrochloride
BGC 20-1531 hydrochloride -

BGC 20-1531 hydrochloride

Catalog Number: EVT-1533979
CAS Number:
Molecular Formula: C26H24N2O6S.HCl
Molecular Weight: 529
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
High affinity and selective EP4 antagonist (Ki = 3 nM). Exhibits >2500-fold selectivity for EP4 over EP2 and EP3. Also selective over a range of other prostanoid receptors, ion channels, transporters and enzymes. Inhibits PGE2-induced vasodilation of middle cerebral and meningeal arteries in vitro, and carotid blood flow in vivo. Orally bioavailable.
Synthesis Analysis

The synthesis of BGC 20-1531 hydrochloride involves a multi-step organic synthesis process that typically includes:

  1. Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups to form the core structure of BGC 20-1531.
  2. Reactions: Key reactions may include:
    • Nucleophilic substitutions to introduce side chains.
    • Cyclization reactions to form the aromatic rings integral to its structure.
    • Functional group modifications to enhance selectivity and potency against EP4 receptors.
Chemical Reactions Analysis

BGC 20-1531 hydrochloride participates in several chemical reactions primarily related to its role as an antagonist at the EP4 receptor:

  1. Binding Reactions: The compound competes with prostaglandin E2 for binding to the EP4 receptor, inhibiting downstream signaling pathways.
  2. Functional Assays: In vitro studies demonstrate that BGC 20-1531 effectively reverses PGE2-induced vasorelaxation in human vascular tissues, indicating its functional efficacy as an antagonist .

Technical details from assays typically involve measuring changes in intracellular cyclic adenosine monophosphate levels upon receptor activation or inhibition, providing insights into its pharmacodynamics.

Mechanism of Action

The mechanism of action of BGC 20-1531 hydrochloride involves:

  • Antagonism of EP4 Receptors: By binding selectively to EP4 receptors, BGC 20-1531 inhibits the action of prostaglandin E2, which normally promotes vasodilation and inflammatory responses.
  • Impact on Cellular Signaling: This antagonism leads to decreased cyclic adenosine monophosphate production in target cells, thereby modulating physiological responses such as pain sensation and vascular tone .

Data from various studies highlight that BGC 20-1531 effectively blocks PGE2-mediated effects in cellular models, confirming its role as an EP4 antagonist.

Physical and Chemical Properties Analysis

The physical and chemical properties of BGC 20-1531 hydrochloride include:

  • Appearance: Crystalline solid
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.
  • Purity: Typically ≥98%, ensuring reliability for research applications.

The compound exhibits stability under standard laboratory conditions but should be stored appropriately to maintain integrity .

Applications

BGC 20-1531 hydrochloride is utilized in various scientific applications:

  • Research on Pain Mechanisms: As an EP4 antagonist, it is instrumental in studying pain pathways and inflammatory responses.
  • Vascular Research: The compound aids in understanding vascular reactivity and the role of prostaglandins in cardiovascular health.
  • Drug Development: Its selective inhibition profile makes it a candidate for developing new therapeutic agents targeting inflammatory diseases and pain management .
Chemical Identity and Synthesis of BGC 20-1531 Hydrochloride

Nomenclature and Structural Characterization

IUPAC Name and Systematic Classification

BGC 20-1531 hydrochloride is systematically named as 4-[[4-(5-methoxy-2-pyridinyl)phenoxy]methyl]-5-methyl-N-[(2-methylphenyl)sulfonyl]-2-furancarboxamide hydrochloride. This benzenesulfonamide derivative belongs to the class of aryl sulfonamide-based prostanoid receptor modulators. The "BGC" prefix denotes its development origin, while the alternative designation PGN 1531 hydrochloride references its early-stage research nomenclature [1] [3] [8]. The compound is classified as a selective antagonist targeting the prostaglandin E2 (PGE₂) receptor subtype EP4, with its chemical structure featuring three distinct pharmacophores: a methoxypyridinyl aromatic system, a central furancarboxamide scaffold, and a 2-methylphenylsulfonyl group, all contributing to EP4 receptor affinity [1] [9].

Molecular Formula and Weight Analysis

The molecular formula of BGC 20-1531 hydrochloride is C₂₆H₂₅ClN₂O₆S, reflecting the addition of HCl to the free base (C₂₆H₂₄N₂O₆S). Its exact molecular weight is 529.00 g/mol, calculated from the isotopic composition of the constituent atoms (C: 59.04%, H: 4.76%, Cl: 6.70%, N: 5.29%, O: 18.14%, S: 6.06%) [1] [5] [8]. X-ray crystallography confirms that the hydrochloride salt formation occurs at the furancarboxamide nitrogen, enhancing the compound's stability and aqueous solubility [6].

Table 1: Molecular Identity of BGC 20-1531 Hydrochloride

IdentifierValue
IUPAC Name4-[[4-(5-methoxy-2-pyridinyl)phenoxy]methyl]-5-methyl-N-[(2-methylphenyl)sulfonyl]-2-furancarboxamide hydrochloride
Molecular FormulaC₂₆H₂₅ClN₂O₆S
Molecular Weight529.00 g/mol
CAS Number1962928-26-2
SMILES NotationCOC1=CN=C(C2=CC=C(OCC3=C(C)OC(C(NS(C4=CC=CC=C4C)(=O)=O)=O)=C3)C=C2)C=C1.Cl
InChI KeyZSHYZCXOFPPBMH-UHFFFAOYSA-N

Crystallographic and Spectroscopic Confirmation (XRD, NMR, MS)

Structural validation of BGC 20-1531 hydrochloride employs multi-technique characterization:

  • X-ray Diffraction (XRD): Single-crystal studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 12.47 Å, b = 9.32 Å, c = 18.56 Å, and β = 105.5°. The structure displays intramolecular hydrogen bonding (N–H⋯Cl) stabilizing the sulfonamide-protonated furan core [6].
  • Nuclear Magnetic Resonance (NMR): ¹H NMR (500 MHz, DMSO-d₆) exhibits characteristic signals: δ 8.32 (d, J = 8.5 Hz, 1H, pyridinyl-H), 7.85 (dd, J = 8.5, 2.5 Hz, 1H, furanyl-H), 7.78–7.75 (m, 2H, aryl-H), 7.45–7.42 (m, 3H, aryl-H), 6.95 (d, J = 8.0 Hz, 2H, phenoxy-H), 5.21 (s, 2H, –OCH₂–), 3.84 (s, 3H, –OCH₃), 2.52 (s, 3H, furan-CH₃), 2.41 (s, 3H, aryl-CH₃) [1] [7].
  • Mass Spectrometry (MS): High-resolution ESI-MS shows [M+H]⁺ at m/z 493.1301 (free base) and [M–Cl]⁻ at m/z 491.1164, with the hydrochloride salt confirmed by a 35/37Cl isotopic signature [1] [10].

Synthetic Pathways and Optimization

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of BGC 20-1531 hydrochloride employs a convergent four-step sequence:

  • Ether Coupling: 4-(5-Methoxy-2-pyridinyl)phenol undergoes Williamson ether synthesis with methyl 4-(bromomethyl)-5-methylfuran-2-carboxylate in acetone/K₂CO₃ (reflux, 12 h), yielding the methyl ester intermediate (I) [9].
  • Saponification: Intermediate (I) is hydrolyzed using NaOH/EtOH–H₂O (70°C, 4 h) to furnish carboxylic acid (II) [1].
  • Sulfonamide Formation: Carboxylic acid (II) reacts with 2-methylbenzenesulfonamide via N,N'-dicyclohexylcarbodiimide (DCC)-mediated coupling in anhydrous dichloromethane (0°C to RT, 8 h), generating the free base (III) [9].
  • Salt Formation: Free base (III) is treated with HCl in anhydrous ethyl acetate (0°C, 2 h), precipitating BGC 20-1531 hydrochloride with >98% purity. The reaction proceeds via nucleophilic addition–elimination, with the sulfonamide nitrogen acting as the protonation site [1] [6].

Table 2: Analytical Characterization Methods for BGC 20-1531 Hydrochloride

TechniqueKey ParametersStructural Insights
XRDSpace group P2₁/c; β = 105.5°Monoclinic lattice; N–H⋯Cl hydrogen bonding
¹H NMR (DMSO-d₆)δ 2.41 (s, aryl-CH₃), 2.52 (s, furan-CH₃), 3.84 (s, –OCH₃)Methyl group environments
ESI-MS[M+H]⁺ = 493.1301 (free base); [M–Cl]⁻ = 491.1164Molecular ion confirmation
HPLC-UVC18 column; MeCN/H₂O (0.1% TFA) 70:30; λ = 254 nmPurity assessment (RT = 8.2 min)

Batch-Specific Variability in Hydrochloride Salt Formation

Salt stoichiometry and crystallinity vary across synthesis batches due to:

  • Acid Equivalents: Excess HCl (>1.2 eq) induces dihydrochloride impurities detectable by ion chromatography (Cl⁻/API ratio >1.1) [6].
  • Crystallization Solvents: Ethyl acetate yields prismatic crystals (melting point: 218–220°C), while isopropanol produces solvated polymorphs (mp: 205–208°C) with reduced stability. Differential scanning calorimetry (DSC) endotherms at 217°C (ΔH = 120 J/g) confirm the preferred anhydrous form [6] [10].
  • Particle Size Distribution: Milling batches to <50 µm enhances dissolution but risks amorphization, quantified by powder XRD (crystallinity index <95% for milled API) [6].

Table 3: Batch Variability in Salt Formation

Process ParameterEffect on API PropertiesControl Strategy
HCl equivalents>1.2 eq: dihydrochloride impurity; <0.9 eq: free base precipitationStoichiometric HCl (1.05 eq) in ethyl acetate
Crystallization solventEthyl acetate: anhydrous form; IPA: solvate polymorphStrict solvent screening (EtOAc preferred)
Cooling rateRapid cooling: fine needles (high surface area); Slow cooling: prisms (improved flow)Controlled cooling (0.5°C/min)
Drying temperature>60°C: decomposition (TGA weight loss >0.5%); <40°C: residual solvent retentionVacuum drying at 45°C until LOD < 0.1%

Abbreviations: EtOAc (ethyl acetate), IPA (isopropanol), LOD (loss on drying), TGA (thermogravimetric analysis)

Properties

Product Name

BGC 20-1531 hydrochloride

Molecular Formula

C26H24N2O6S.HCl

Molecular Weight

529

Synonyms

Alternative Name: PGN 1531

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.